N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide
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Overview
Description
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is a complex organic compound featuring a thiophene ring, a pyrazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Attachment of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.
Formation of the Sulfonamide Group: The final step involves the reaction of the intermediate with propane-1-sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like nitronium tetrafluoroborate (NO2BF4) are commonly used.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism of action of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)propane-1-sulfonamide
- 3,3,3-trifluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)propane-1-sulfonamide
- N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propane-1-sulfonamide
Uniqueness
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is unique due to the combination of its thiophene and pyrazole rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one of these structural features.
Properties
IUPAC Name |
N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S2/c1-2-10-19(16,17)13-6-8-15-7-5-11(14-15)12-4-3-9-18-12/h3-5,7,9,13H,2,6,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OONPPORQYMQRIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCCN1C=CC(=N1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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